Technical Whitepaper:[2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS 1002556-21-9)
Technical Whitepaper:[2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS 1002556-21-9)
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on highly functionalized, bifunctional building blocks. [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS 1002556-21-9) is a premier intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors[1].
This comprehensive technical guide explores the structural rationale, synthetic methodologies, and downstream applications of this compound. Designed for research scientists and drug development professionals, this whitepaper synthesizes field-proven protocols with mechanistic causality to ensure reliable, scalable integration into drug discovery pipelines.
Chemical Identity & Structural Rationale
Nomenclature Clarification
In commercial catalogs, this compound is frequently listed as [2-(4-Methylpiperazino)-5-nitrophenyl]methanol[2]. However, according to strict IUPAC nomenclature rules—where the hydroxymethyl group dictates the C1 position of the benzene ring—the correct systematic name is (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol [3][4].
Pharmacophore Significance
The strategic value of CAS 1002556-21-9 lies in its dual-functional nature, which provides distinct advantages in rational drug design:
-
The 4-Methylpiperazine Moiety: This basic amine (pKa ~8.0–8.5) is a privileged pharmacophore in oncology and neurology. It enhances aqueous solubility, improves oral bioavailability, and frequently engages in critical hydrogen bonding or electrostatic interactions with the solvent-exposed regions of kinase active sites (e.g., CDK4/6 or BCR-ABL inhibitors)[1].
-
The 2-Nitrobenzyl Alcohol Core: This moiety serves as a versatile synthetic handle. The nitro group acts as a masked aniline, while the benzylic alcohol can be oxidized to an aldehyde or used directly in condensation reactions, making it an ideal precursor for synthesizing bicyclic heterocycles like quinazolines, indazoles, and benzoxazines.
Physicochemical Profiling
Understanding the physical properties of this intermediate is critical for optimizing purification and analytical workflows.
Table 1: Physicochemical Properties & Specifications
| Property | Value / Description |
| CAS Registry Number | 1002556-21-9[3] |
| Molecular Formula | C₁₂H₁₇N₃O₃[5] |
| Molecular Weight | 251.28 g/mol [5] |
| InChI Key | BAZVIKBIAQXZTM-UHFFFAOYSA-N[5] |
| Physical State | Solid (Typically yellow/orange due to the nitroaromatic chromophore)[5] |
| Commercial Purity | ≥98% (HPLC)[5] |
| Storage Conditions | Ambient to room temperature; protect from strong light[3][5] |
Synthetic Methodology & Mechanistic Causality
The most efficient and scalable route to synthesize CAS 1002556-21-9 is via a Nucleophilic Aromatic Substitution (SNAr) . The reaction leverages 5-fluoro-2-nitrobenzyl alcohol and 1-methylpiperazine[6].
Mechanistic Rationale
The success of this SNAr reaction is governed by the electronic properties of the aromatic ring. The strongly electron-withdrawing nitro group at the C2 position stabilizes the anionic Meisenheimer intermediate via resonance. Because the fluorine atom is located para to the nitro group (at C5), the position is highly activated for nucleophilic attack. Fluorine is specifically chosen over chlorine because its higher electronegativity provides superior stabilization of the transition state, drastically accelerating the reaction kinetics.
Figure 1: SNAr pathway for the synthesis of CAS 1002556-21-9.
Self-Validating Experimental Protocol: SNAr Synthesis
This protocol is designed to ensure high yield and purity by mitigating common side reactions.
Reagents:
-
5-Fluoro-2-nitrobenzyl alcohol (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
-
Preparation: Dissolve 5-fluoro-2-nitrobenzyl alcohol in anhydrous DMF to achieve a 0.5 M concentration under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.0 eq) to the solution.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation of 1-methylpiperazine, which would otherwise destroy its nucleophilicity.
-
-
Nucleophile Addition: Introduce 1-methylpiperazine (1.2 eq) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 80°C and stir for 4–6 hours.
-
Causality: While the para-nitro group activates the fluorine, the electron-donating effect of the meta-hydroxymethyl group slightly dampens the ring's electrophilicity. Elevated thermal energy is required to overcome this activation barrier and drive the reaction to completion.
-
-
Workup & Extraction: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash the organic layer three times with a 5% aqueous LiCl solution.
-
Causality: DMF is notoriously difficult to remove via standard aqueous washes. Aqueous LiCl alters the partition coefficient, effectively pulling DMF into the aqueous phase and preventing solvent carryover.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be triturated with cold diethyl ether to yield a high-purity yellow solid.
Downstream Applications: Kinase Inhibitor Scaffolding
Once synthesized, CAS 1002556-21-9 is rarely the final product. It is typically subjected to nitro group reduction to yield an aniline derivative, which is then cyclized to form the core scaffold of a targeted therapeutic[1].
Figure 2: Downstream conversion of CAS 1002556-21-9 into kinase inhibitor scaffolds.
Self-Validating Experimental Protocol: Nitro Reduction
Step-by-Step Workflow:
-
Solvation: Dissolve CAS 1002556-21-9 in degassed methanol (0.2 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a gentle stream of nitrogen.
-
Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with atmospheric oxygen. The nitrogen blanket ensures a safe, inert environment during addition.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.
-
Filtration: Purge the flask with nitrogen, then filter the suspension through a tightly packed pad of Celite.
-
Causality: The basic piperazine ring can sometimes cause the finely divided palladium particles to form a colloidal suspension. Celite filtration ensures complete removal of the transition metal, preventing heavy metal contamination in the downstream API.
-
-
Concentration: Evaporate the filtrate to yield 2-amino-5-(4-methylpiperazin-1-yl)benzyl alcohol, ready for immediate cyclization.
Analytical Characterization & Quality Control
To verify the structural integrity of CAS 1002556-21-9 post-synthesis, rigorous analytical profiling is required. The table below outlines the expected diagnostic signals.
Table 2: Analytical Characterization Benchmarks
| Analytical Technique | Expected Diagnostic Signals / Parameters |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.00 (d, 1H, Ar-H adjacent to NO₂); δ ~7.10-7.25 (m, 2H, Ar-H); δ 5.50 (t, 1H, -OH, exchangeable); δ 4.75 (d, 2H, -CH₂-OH); δ 3.35 (m, 4H, piperazine CH₂); δ 2.45 (m, 4H, piperazine CH₂); δ 2.22 (s, 3H, N-CH₃). |
| LC-MS (ESI+) | m/z calculated for C₁₂H₁₈N₃O₃⁺ [M+H]⁺: 252.13 ; Observed: 252.1 |
| HPLC (RP-C18) | Elutes in the early-to-mid gradient phase (e.g., 10-90% MeCN/H₂O with 0.1% TFA) due to the highly polar nature of the piperazine and hydroxymethyl groups. |
References
- European Patent Office. "EP 1329450 A1: Benzodiazepine Derivative". (Details SNAr methodology utilizing 5-fluoro-2-nitrobenzyl alcohol and methylpiperazine).
- World Intellectual Property Organization. "WO 2018/081204 A1: Deuterated N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)". (Details the utility of piperazine-substituted aromatic intermediates in the synthesis of selective CDK4/6 inhibitors).
Sources
- 1. WO2018081204A1 - DEUTERATED N-(5-((4-ETHYLPIPERAZIN-1-YL)METHYL) PYRIDIN-2-YL)-5-FLUORO-4-(4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO[d]IMIDAZOL-6-YL)PYRIMIDIN-2-AMINE - Google Patents [patents.google.com]
- 2. 产品目录__华腾制药官网 [huatengsci.com]
- 3. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9 [sigmaaldrich.com]
- 4. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9 [sigmaaldrich.com]
- 5. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9 [sigmaaldrich.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
